molecular formula C14H10F3NO3 B11835728 Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate

Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate

Cat. No.: B11835728
M. Wt: 297.23 g/mol
InChI Key: FFCZKODMIDILOK-UHFFFAOYSA-N
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Description

Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate (CAS RN: 1261782-37-9) is a nicotinic acid derivative with the molecular formula C₁₄H₁₀F₃NO₃ and a molar mass of 297.23 g/mol . The compound features a trifluoromethoxy-substituted phenyl group at the ortho position of the pyridine ring, contributing to its unique electronic and steric properties. This structural motif is commonly associated with enhanced metabolic stability and bioavailability in agrochemical and pharmaceutical applications .

Properties

Molecular Formula

C14H10F3NO3

Molecular Weight

297.23 g/mol

IUPAC Name

methyl 6-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxylate

InChI

InChI=1S/C14H10F3NO3/c1-20-13(19)9-6-7-11(18-8-9)10-4-2-3-5-12(10)21-14(15,16)17/h2-8H,1H3

InChI Key

FFCZKODMIDILOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate typically involves the esterification of 6-[2-(Trifluoromethoxy)phenyl]nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with careful control of reaction conditions to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Hydrolysis

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid:
Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate+H2ONicotinic acid derivative\text{Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate} + \text{H}_2\text{O} \rightarrow \text{Nicotinic acid derivative}
This reaction is often catalyzed by acids (e.g., HCl) or bases (e.g., NaOH) and is pivotal for synthesizing bioactive derivatives .

Nucleophilic Substitution

The pyridine N-oxide intermediate (formed via oxidation) undergoes nucleophilic attack by TMSCN, replacing the oxygen atom with a cyanide group. This step introduces functional groups for further derivatization .

Condensation Reactions

The compound participates in condensation reactions with aldehydes or ketones, forming β-keto esters or related structures. For example, base-catalyzed condensation with 4-methylthiobenzylcyanide yields intermediates for cyclooxygenase-2 inhibitors .

Oxidative Modifications

The trifluoromethoxy group enhances stability during oxidative transformations. For instance, mCPBA oxidizes the pyridine ring to form N-oxides, which are reactive intermediates in subsequent substitutions .

Reaction Mechanisms and Influencing Factors

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack efficiency, while protic solvents (e.g., THF) stabilize intermediates.

  • Temperature Control : Reactions like condensation or oxidation are often conducted at 0°–10°C to minimize side reactions .

  • Catalysts : Bases (e.g., sodium methoxide) or acids (e.g., HCl) are used to drive esterification or hydrolysis, respectively .

Scientific Research Applications

Chemical Properties and Structure

Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate features a trifluoromethoxy group, which enhances its biological activity and solubility. The molecular formula is C14H12F3N1O2C_{14}H_{12}F_3N_1O_2, and its structure can be represented as follows:

Methyl 6 2 Trifluoromethoxy phenyl nicotinate\text{Methyl 6 2 Trifluoromethoxy phenyl nicotinate}

Anti-inflammatory Properties

This compound has been investigated as a potential cyclooxygenase-2 (COX-2) selective inhibitor. COX-2 inhibitors are crucial in reducing inflammation without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). In a study, the compound demonstrated significant inhibition of COX-2 activity, suggesting its utility in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. This compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, it was noted to induce apoptosis in HepG2 liver cancer cells, demonstrating its potential as an anticancer agent .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules, including pyridine derivatives that have various biological activities. The compound's trifluoromethoxy group enhances electrophilicity, making it an attractive building block for further chemical modifications .

Table 1: Pharmacological Activities of this compound

Activity TypeDescriptionReference
COX-2 InhibitionSignificant reduction in COX-2 activity
AnticancerInduces apoptosis in HepG2 cells
Synthesis IntermediateUsed to create complex pyridine derivatives

Case Study 1: COX-2 Inhibition

In a study aimed at developing safer NSAIDs, this compound was evaluated for its COX-2 inhibitory properties. The results indicated that the compound effectively inhibited COX-2 with minimal impact on COX-1, highlighting its potential as a selective anti-inflammatory agent .

Case Study 2: Anticancer Efficacy

A series of experiments were conducted to assess the anticancer efficacy of this compound against various cancer cell lines. The compound exhibited significant cytotoxic effects on HepG2 cells, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating a mechanism of action suitable for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name CAS RN Molecular Formula Molar Mass (g/mol) Substituents Physical State Key Properties
Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate 1261782-37-9 C₁₄H₁₀F₃NO₃ 297.23 - 2-(Trifluoromethoxy)phenyl at C6
- Methyl ester
Not reported Likely solid; enhanced lipophilicity due to trifluoromethoxy group
Methyl 6-chloro-2-(4-fluorophenyl)nicotinate 745833-06-1 C₁₃H₉ClFNO₂ 269.67 - 6-Chloro
- 2-(4-Fluorophenyl)
- Methyl ester
Solid Potential agrochemical intermediate; halogenated substituents enhance stability
Methyl 2-chloro-6-(trifluoromethyl)nicotinate 1073129-57-3 C₈H₅ClF₃NO₂ 239.58 - 2-Chloro
- 6-Trifluoromethyl
- Methyl ester
Oil (colorless) Soluble in chloroform/methanol; irritant; stored at 2–8°C
Methyl 5-cyano-6-(4-fluorophenoxy)-2-methylnicotinate 303146-31-8 C₁₅H₁₁FN₂O₃ 298.26 - 5-Cyano
- 6-(4-Fluorophenoxy)
- 2-Methyl
Solid Cyano group increases polarity; fluorophenoxy enhances bioactivity
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate 651292-55-6 C₁₁H₁₁F₃N₂O₂S 292.28 - 5-Thioamide
- 6-Methyl
- 2-Trifluoromethyl
- Ethyl ester
Not reported Thioamide moiety may confer unique binding affinity in enzyme inhibition

Key Differences and Implications

Ethyl vs. Methyl Esters: Ethyl esters (e.g., in CAS 651292-55-6) may offer slower hydrolysis rates, extending half-life in biological systems compared to methyl esters .

Solubility and Stability: Methyl 2-chloro-6-(trifluoromethyl)nicotinate’s oily state and solubility in chloroform/methanol suggest utility in organic synthesis, whereas solid analogs like Methyl 6-chloro-2-(4-fluorophenyl)nicotinate are better suited for crystalline formulations .

Biological Activity

Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Synthesis

The synthesis of this compound typically involves the reaction of nicotinic acid derivatives with trifluoromethoxy-substituted phenyl groups. The general procedure includes:

  • Starting Materials : Nicotinic acid or its derivatives and trifluoromethoxy phenyl halides.
  • Reagents : Common reagents include N,N-dimethylformamide (DMF), triethylamine (TEA), and various coupling agents.
  • Conditions : The reaction is usually conducted under controlled temperatures, often at room temperature or slightly elevated temperatures for several hours.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound was tested at concentrations ranging from 100 μg/mL to 200 μg/mL, showing broad-spectrum activity, albeit less potent than standard antibiotics like streptomycin and ceftazidime .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been evaluated in models of inflammation, showing a reduction in pro-inflammatory cytokines and markers associated with inflammatory responses .

Cytotoxicity and Anticancer Activity

This compound has shown promising cytotoxic effects against various cancer cell lines. For instance, studies reported IC50 values indicating significant antiproliferative activity against human breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The trifluoromethoxy group enhances the compound's ability to interact with specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It may modulate nicotinic acetylcholine receptors, influencing neurotransmission and cellular proliferation.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that this compound can scavenge ROS, thereby reducing oxidative stress in cells .

Comparative Studies

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anti-inflammatory, cytotoxic
Methyl 2-chloro-4-(trifluoromethyl)nicotinateStructureSimilar but with different activity profiles
Methyl 2-methyl-6-(trifluoromethyl)nicotinateStructureExhibits lower antimicrobial activity

Case Studies

Several case studies have documented the efficacy of this compound:

  • Case Study on Cancer Cell Lines : A study evaluated its effects on various cancer cell lines, revealing a dose-dependent response in cytotoxicity with notable selectivity towards malignant cells over normal cells.
  • Anti-inflammatory Model : In an animal model of induced inflammation, treatment with this compound resulted in a significant decrease in edema and inflammatory markers compared to control groups.
  • Antimicrobial Efficacy : In a clinical setting, this compound was tested against resistant bacterial strains, demonstrating potential as a novel therapeutic agent in antibiotic-resistant infections.

Q & A

Q. What strategies are effective in isolating and characterizing trace impurities (<0.1%) in synthesized batches?

  • Methodological Answer : Employ preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate impurities. Characterize structures via HRMS/MS and 1H^1H-19F^{19}F-HOESY NMR. Compare retention times with spiked standards (e.g., methyl 6-phenylnicotinate) to confirm identity .

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